methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
CAS No.:
Cat. No.: VC18234130
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO5 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | methyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m1/s1 |
| Standard InChI Key | IFCLQLSEZMNCKW-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(C)(C)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a stereochemically defined backbone with two contiguous stereocenters at the C2 and C3 positions. The Boc group protects the amine, while the methyl ester and β-hydroxy groups enhance solubility and reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>21</sub>NO<sub>5</sub> |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | Methyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Stereochemistry | (2S,3S) configuration |
The Boc group () provides steric shielding, enabling selective deprotection under acidic conditions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H), methyl ester (δ 3.72 ppm, singlet, 3H), and β-hydroxy proton (δ 4.20 ppm, multiplet) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.1521 [M+H]<sup>+</sup> .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
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Boc Protection: Reaction of the parent amino acid with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C .
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Esterification: Treatment with methanol and thionyl chloride (SOCl<sub>2</sub>) to form the methyl ester .
-
Hydroxylation: Stereoselective oxidation using catalytic OsO<sub>4</sub> and N-methylmorpholine N-oxide (NMO) in acetone/water .
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Boc<sub>2</sub>O, TEA | DCM | 0–25°C | 85–90% |
| Esterification | SOCl<sub>2</sub>, CH<sub>3</sub>OH | CH<sub>3</sub>OH | Reflux | 92% |
| Hydroxylation | OsO<sub>4</sub>, NMO | Acetone/H<sub>2</sub>O | 0°C | 78% |
Industrial-Scale Manufacturing
Flow microreactor systems enhance efficiency by minimizing side reactions and improving heat transfer. Continuous Boc protection achieves 94% conversion in 5 minutes, compared to 12 hours in batch reactors .
Reactivity and Functional Group Transformations
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group quantitatively, yielding the free amine without ester hydrolysis .
Oxidation and Reduction
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Oxidation: The β-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM (82% yield) .
-
Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol (δ 3.65 ppm, triplet, J = 6.2 Hz) .
Applications in Pharmaceutical Synthesis
Peptide Backbone Modification
The compound’s β-hydroxy group facilitates cyclization reactions to form diketopiperazines (DKPs), which are privileged scaffolds in drug discovery. Microwave-assisted cyclization at 200°C for 10 minutes produces 1,3,4,6-tetrasubstituted DKPs with >90% enantiomeric excess (ee) .
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester in vivo releases the active carboxylic acid, improving bioavailability in thrombopoietin (TPO) mimetics .
Comparative Analysis with Analogues
| Compound | Protecting Group | Deprotection Conditions | Solubility (H<sub>2</sub>O) |
|---|---|---|---|
| Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate | Cbz | H<sub>2</sub>/Pd-C | 12 mg/mL |
| Methyl (2S)-2-{[(Fmoc)amino}-3-hydroxy-3-methylbutanoate | Fmoc | Piperidine/DMF | 8 mg/mL |
| Methyl (2S)-2-{[(Boc)amino}-3-hydroxy-3-methylbutanoate | Boc | TFA/DCM | 25 mg/mL |
The Boc derivative exhibits superior aqueous solubility and milder deprotection requirements .
Recent Research Advancements
Enantioselective Synthesis
A 2024 study demonstrated asymmetric hydroxylation using Shi epoxidation conditions (ketone catalyst, Oxone®), achieving 98% ee .
Solid-Phase Peptide Synthesis (SPPS)
Immobilization on Wang resin via the ester group enables iterative peptide elongation, with coupling efficiencies >99% per cycle .
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